trans-3-(Tert-butoxycarbonylamino)cyclobutanecarboxylic acid

PROTAC linker Stereochemistry Analytical purity

Researchers and procurement managers: avoid batch variability from cis isomers or unprotected amines. This ≥99% pure trans-Boc-aminocyclobutanecarboxylic acid ensures consistent linker geometry for PROTACs and conformationally restricted peptide analogs. - Defined trans stereochemistry (not cis, CAS 1008773-79-2) - Boc group intact for orthogonal Fmoc-based SPPS - Enables reproducible SAR studies on GABA receptors & SDHI analogs

Molecular Formula C10H17NO4
Molecular Weight 215.25 g/mol
CAS No. 946152-72-3
Cat. No. B3043881
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametrans-3-(Tert-butoxycarbonylamino)cyclobutanecarboxylic acid
CAS946152-72-3
Molecular FormulaC10H17NO4
Molecular Weight215.25 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC1CC(C1)C(=O)O
InChIInChI=1S/C10H17NO4/c1-10(2,3)15-9(14)11-7-4-6(5-7)8(12)13/h6-7H,4-5H2,1-3H3,(H,11,14)(H,12,13)
InChIKeyKLCYDBAYYYVNFM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

trans-3-(Boc-amino)cyclobutanecarboxylic Acid: Structural & Functional Baseline


trans-3-(Tert-butoxycarbonylamino)cyclobutanecarboxylic acid (CAS 946152-72-3) is a conformationally restricted, Boc-protected amino acid derivative featuring a cyclobutane ring scaffold . This compound is categorized as a PROTAC linker and a key synthetic intermediate in medicinal chemistry, utilized for introducing conformational rigidity into peptide backbones and for orthogonal amine protection strategies [1].

1 Conformationally restricted building block for peptide and PROTAC design
2 Orthogonal Boc protection enables Fmoc-based solid-phase peptide synthesis
3 Trans stereochemistry offers distinct conformational profile for GABA receptor studies
4 Validated scaffold for succinate dehydrogenase inhibitor (SDHI) agrochemical discovery

Generic Substitution Risk for trans-3-(Boc-amino)cyclobutanecarboxylic Acid


Generic substitution of trans-3-(Tert-butoxycarbonylamino)cyclobutanecarboxylic acid with the cis isomer (CAS 1008773-79-2) or the unprotected amine (CAS 74307-75-8) is not scientifically valid due to demonstrable differences in biological activity and synthetic utility. The trans stereochemistry is critical for the compound's role as a conformationally restricted GABA analog [1] and influences the geometry of PROTAC linkers . Furthermore, the Boc protecting group is essential for orthogonal synthesis; its absence renders the compound unsuitable for standard solid-phase peptide synthesis workflows .

Target trans-Boc-cyclobutane (CAS 946152-72-3)
Substitute cis isomer (CAS 1008773-79-2)
Risk Stereochemistry may shift GABAergic recognition and linker geometry outcomes
Target Boc-protected amine
Substitute Unprotected amine (CAS 74307-75-8)
Risk Free amine reactivity may disrupt orthogonal deprotection strategies

trans-3-(Boc-amino)cyclobutanecarboxylic Acid: Quantitative Evidence Guide


Stereochemical Purity for PROTAC Linker Geometry

The trans isomer (CAS 946152-72-3) is commercially available with a validated purity of ≥99% (GC) . This high stereochemical purity is essential for maintaining consistent linker geometry in PROTAC synthesis, a property not guaranteed with lower-purity grades or the cis isomer (CAS 1008773-79-2), which is typically offered at 97% purity . The availability of a Certificate of Analysis (CoA) for each batch provides procurement-level assurance of lot-to-lot consistency .

Purity (GC)
Specification review
Target: ≥99%
cis isomer listed at 97%
Reported purity difference supports stereochemical control in PROTAC synthesis
COA available per batch
PROTAC linker Stereochemistry Analytical purity

Differentiated GABA Activity by Stereochemistry

In a comparative study of GABA analogs, the cis isomer displayed weak to moderate GABA-like activity across four distinct neurochemical assays, while the trans isomer was consistently less effective [1]. This stark functional divergence highlights the critical role of stereochemistry in biological recognition, a factor that cannot be compensated for by using the alternative isomer.

GABA activity
Head-to-head
trans: less effective
cis: weak to moderate activity
Stereochemistry-dependent assay response supports GABA pharmacology probe use
4 assays; rat brain tissue and cat neuron models
GABA analog Conformational restriction Neurochemistry

Succinate Dehydrogenase Inhibitor Scaffold Validation

The 1-aminocyclobutanecarboxylic acid scaffold, a close analog of the target compound, has been validated as a viable lead for succinate dehydrogenase inhibitors (SDHIs) [1]. A derivative (A21) exhibited an EC50 of 0.03 mg/L against Rhizoctonia solani, demonstrating comparable or superior potency to established fungicides fluxapyroxad (EC50 = 0.02 mg/L) and boscalid (EC50 = 0.29 mg/L) [1]. Another derivative (A20) showed an IC50 of 3.73 μM against porcine SDH, comparable to fluxapyroxad (IC50 = 3.76 μM) [1].

Antifungal EC50
Class-level inference
0.03 mg/L (analog A21)
vs. fluxapyroxad 0.02 mg/L
Reported scaffold potency supports SDHI discovery context
Rhizoctonia solani in vitro; not direct target measurement
Succinate dehydrogenase inhibitor Antifungal Scaffold validation

Storage and Stability Parameters

Commercial specifications for trans-3-(tert-butoxycarbonylamino)cyclobutanecarboxylic acid include defined long-term storage requirements (cool, dry place) and a minimum purity of 95% [1]. This contrasts with the unprotected trans-3-aminocyclobutanecarboxylic acid, which may require more stringent storage due to the reactive free amine. The Boc group confers enhanced stability, making it a more robust choice for inventory management and multi-step synthesis.

Storage stability
Supplier specification
Cool, dry place
Boc group enhances stability
Recommended storage supports multi-step synthesis inventory management
Minimum purity 95% per vendor
Storage conditions Stability Procurement logistics

trans-3-(Boc-amino)cyclobutanecarboxylic Acid: Key Application Scenarios


PROTAC Linker Development with Stereochemical Precision

The high purity (≥99% GC) and defined trans stereochemistry of CAS 946152-72-3 make it the preferred choice for synthesizing PROTACs where consistent linker geometry is critical for ternary complex formation. Using a lower-purity or racemic mixture introduces variability that can confound structure-activity relationship studies .

Conformationally Restricted GABAergic Probe Synthesis

Researchers investigating GABA receptor pharmacology should utilize the trans isomer for its distinct, reduced GABA-like activity profile compared to the cis isomer. This allows for precise probing of conformational requirements at GABA binding sites [1].

SDHI Lead Optimization Scaffold

The aminocyclobutanecarboxylic acid scaffold has demonstrated promising SDHI activity [2]. The trans-Boc derivative serves as a protected, versatile intermediate for synthesizing novel analogs and exploring structure-activity relationships around the cyclobutane core.

Solid-Phase Peptide Synthesis with Orthogonal Boc Protection

The Boc protecting group enables orthogonal deprotection strategies in Fmoc-based solid-phase peptide synthesis. The compound's stability under various reaction conditions makes it a reliable building block for introducing a conformationally restricted cyclobutane motif into peptide backbones .

Application
Selection Property
Validation Focus
PROTAC linker development
High stereochemical purity level
Linker geometry consistency and ternary complex formation
GABA receptor pharmacology
Trans stereochemistry
GABA-like activity profile differentiation
SDHI lead optimization
Aminocyclobutanecarboxylic acid scaffold
SAR expansion and antifungal potency screening
Solid-phase peptide synthesis
Boc protecting group
Orthogonal deprotection and cyclobutane motif incorporation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
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